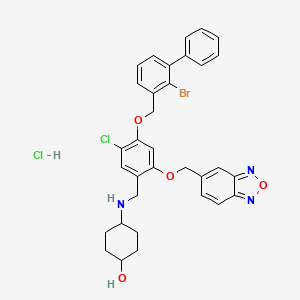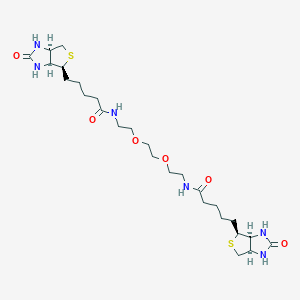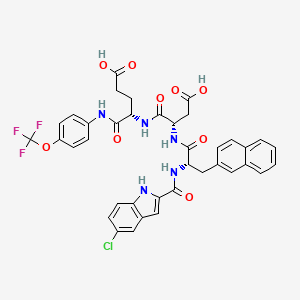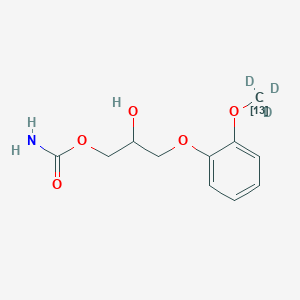
PD-1/PD-L1-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1-IN-18 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction is a critical immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a biphenyl core, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity and specificity for PD-L1 .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: PD-1/PD-L1-IN-18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium iodide or potassium tert-butoxide.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modifications that can enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Helps in understanding the role of PD-1/PD-L1 in immune regulation and cancer biology.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, aiming to enhance the immune system’s ability to target and destroy cancer cells.
Wirkmechanismus
PD-1/PD-L1-IN-18 exerts its effects by binding to PD-L1, preventing its interaction with PD-1 on T cells. This blockade restores T cell activity, allowing the immune system to recognize and attack cancer cells. The compound’s mechanism involves the inhibition of inhibitory signals that would otherwise suppress T cell activation and proliferation .
Vergleich Mit ähnlichen Verbindungen
BMS-202: Another small-molecule inhibitor that induces dimerization of PD-L1, blocking its interaction with PD-1.
Incyte-011: A potent PD-L1 inhibitor with high binding affinity and low cytotoxicity.
CH-4: A small-molecule inhibitor that effectively blocks the PD-1/PD-L1 interaction
Uniqueness: PD-1/PD-L1-IN-18 is unique due to its specific binding properties and its ability to effectively inhibit the PD-1/PD-L1 interaction with minimal off-target effects. Its design and synthesis have been optimized to enhance its pharmacokinetic properties and therapeutic potential .
Eigenschaften
Molekularformel |
C33H32BrCl2N3O4 |
|---|---|
Molekulargewicht |
685.4 g/mol |
IUPAC-Name |
4-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C33H31BrClN3O4.ClH/c34-33-23(7-4-8-27(33)22-5-2-1-3-6-22)20-41-32-17-31(40-19-21-9-14-29-30(15-21)38-42-37-29)24(16-28(32)35)18-36-25-10-12-26(39)13-11-25;/h1-9,14-17,25-26,36,39H,10-13,18-20H2;1H |
InChI-Schlüssel |
NLRBJRMQHYWLTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NCC2=CC(=C(C=C2OCC3=CC4=NON=C4C=C3)OCC5=C(C(=CC=C5)C6=CC=CC=C6)Br)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)






![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)




